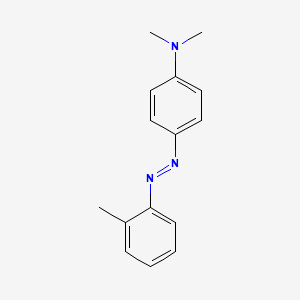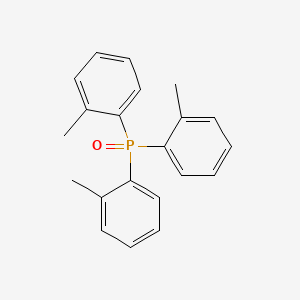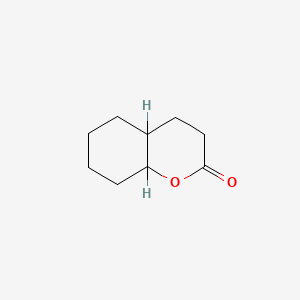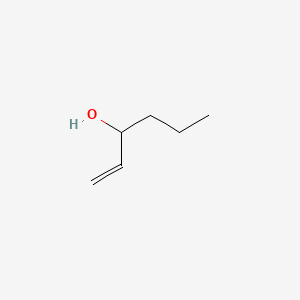
Vanadium nitride
Übersicht
Beschreibung
Vanadium nitride is a chemical compound composed of vanadium and nitrogen. It is known for its high hardness, wear resistance, and high melting point. This compound is often used in the steel industry to improve the wear resistance and hardness of steel. It has a cubic, rock-salt structure and is formed during the nitriding of steel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vanadium nitride can be synthesized through various methods. One common method involves the reduction and nitridation of vanadium oxides. For example, vanadium pentoxide can be reduced and nitrided using ammonia at high temperatures. Another method involves the use of a microwave-assisted precipitation process to prepare a precursor, which is then reduced and nitrided at 1150°C .
Industrial Production Methods
In industrial settings, this compound is often produced by heating vanadium oxides with carbonaceous materials such as coke or graphite in a nitrogen atmosphere at temperatures ranging from 1400°C to 1500°C. This process results in a product containing high levels of vanadium and nitrogen .
Analyse Chemischer Reaktionen
Types of Reactions
Vanadium nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form vanadium oxides such as vanadium pentoxide.
Reduction: this compound can be reduced using hydrogen or other reducing agents.
Substitution: this compound can undergo substitution reactions with other nitrides or carbides.
Major Products Formed
The major products formed from these reactions include various vanadium oxides and other vanadium compounds .
Wissenschaftliche Forschungsanwendungen
Vanadium nitride has a wide range of scientific research applications due to its excellent physical and chemical properties. It is used in:
Supercapacitors: This compound is used as an electrode material in supercapacitors due to its high electrical conductivity and specific capacitance.
Battery Materials: It is used as an anode material in sodium-ion and potassium-ion batteries.
Catalysis: This compound is used as a catalyst in various chemical reactions, including the nitrogen reduction reaction.
Coatings: It is used in coatings to improve wear resistance and hardness.
Wirkmechanismus
The mechanism by which vanadium nitride exerts its effects varies depending on its application. In supercapacitors, this compound enhances energy storage through fast and reversible surface redox reactions. In catalysis, it acts as an active site for chemical reactions, facilitating the conversion of reactants to products. The molecular targets and pathways involved include the interaction of this compound with nitrogen and other reactants at the atomic level .
Vergleich Mit ähnlichen Verbindungen
Vanadium nitride is often compared with other transition metal nitrides such as titanium nitride, chromium nitride, and niobium nitride. These compounds share similar properties, such as high hardness and wear resistance, but this compound is unique in its high electrical conductivity and specific capacitance, making it particularly suitable for applications in energy storage and catalysis .
List of Similar Compounds
- Titanium nitride
- Chromium nitride
- Niobium nitride
This compound stands out due to its combination of high hardness, wear resistance, and excellent electrical properties, making it a versatile material for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
azanylidynevanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/N.V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKMWRVAJNPLFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VN, NV | |
| Record name | vanadium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.948 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; Insoluble in water; [Hawley] Dark powder; Insoluble in water; [MSDSonline] | |
| Record name | Vanadium nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24646-85-3 | |
| Record name | Vanadium nitride (VN) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24646-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium nitride (VN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024646853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium nitride (VN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical formula and molecular weight of Vanadium Nitride?
A1: The chemical formula for this compound is VN. Its molecular weight is 64.948 g/mol.
Q2: What spectroscopic techniques are used to characterize VN?
A3: Researchers utilize various techniques, including X-ray Diffraction (XRD) for crystal structure analysis, X-ray Photoelectron Spectroscopy (XPS) for chemical composition and bonding, and Electron Energy Loss Spectroscopy (EELS) for elemental analysis and electronic structure. [, , ]
Q3: How does the deposition temperature affect the properties of VN thin films?
A4: Increasing the deposition temperature generally leads to enhanced crystallinity in VN thin films. [] This can influence properties like electrical conductivity and mechanical strength.
Q4: What is the thermal stability of VN?
A5: VN demonstrates excellent thermal stability. Thin-film VN absorbers have shown superior stability at temperatures up to 800 °C. []
Q5: How does the presence of VN nanoparticles impact the performance of lithium-sulfur batteries?
A7: VN nanoparticles can act as effective catalysts in lithium-sulfur batteries. They accelerate the conversion of lithium polysulfides (LiPSs) to Li2S, thereby mitigating the shuttle effect and improving cycling stability. [, ]
Q6: What factors contribute to the catalytic efficiency of VN in electrochemical reactions?
A8: The catalytic efficiency of VN is influenced by factors such as its electronic structure, surface area, and the presence of dopants or defects. For instance, a lower d-band center level relative to the Fermi level in VN compared to V2O5 favors HMF chemisorption and activation, enhancing its electrocatalytic oxidation performance. []
Q7: Can you elaborate on the role of VN in photocatalytic hydrogen production?
A9: Metallic VN acts as an efficient cocatalyst, promoting photocatalytic hydrogen production on semiconductor photocatalysts like CdS under visible light. [] VN facilitates charge separation and provides active sites for hydrogen evolution.
Q8: How is computational chemistry employed in VN research?
A10: Computational methods such as Density Functional Theory (DFT) are used to study various aspects of VN. This includes predicting thermodynamic properties, understanding electronic structures, and investigating reaction mechanisms relevant to its catalytic applications. [, , ]
Q9: Can computational models be used to predict the properties of doped VN?
A11: Yes, DFT calculations are valuable for studying the impact of doping on VN's electronic conductivity and catalytic activity. This aids in designing materials with enhanced properties. []
Q10: What are some prominent applications of VN?
A12: VN finds applications in diverse fields. It is explored as a diffusion barrier in microelectronics, a catalyst in energy storage (supercapacitors and batteries), and a material for high-performance coatings due to its hardness and corrosion resistance. [, , , ]
Q11: How does VN contribute to the development of flexible energy storage devices?
A13: VN's excellent electrical conductivity and ability to be fabricated into nanostructures make it suitable for flexible energy storage applications like fiber-shaped supercapacitors (FSCs). [, ]
Q12: What are the advantages of using VN in supercapacitor electrodes?
A14: VN offers high specific capacitance, good electrical conductivity, and a wide negative potential window, making it a promising electrode material for supercapacitors. [, ]
Q13: Is there any information available regarding the environmental impact and degradation of VN?
A13: The provided research articles primarily focus on synthesis, properties, and applications of VN. Further research is needed to assess its environmental impact and degradation pathways comprehensively.
Q14: Are there strategies for the sustainable synthesis and utilization of VN?
A16: Research exploring the use of biomass-derived precursors for VN synthesis highlights efforts toward sustainability. [] Additionally, developing efficient recycling and waste management strategies for VN-containing devices is crucial for responsible material utilization.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)



![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)





